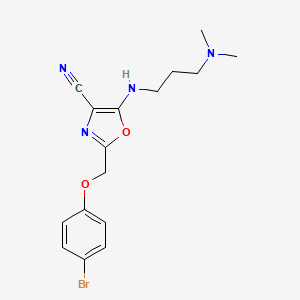
MFCD04064558
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD04064558” is a chemical substance with a unique molecular structure and properties. It is used in various scientific research fields due to its specific reactivity and potential applications. The compound’s systematic name, molecular formula, and other identifying details are essential for understanding its characteristics and uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD04064558” involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:
Step 1: Selection of starting materials that provide the necessary functional groups.
Step 2: Use of specific reagents to facilitate the formation of the desired molecular structure.
Step 3: Optimization of reaction conditions such as temperature, pressure, and solvent to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized processes to ensure consistency and efficiency. This involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To maintain optimal reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD04064558” undergoes various chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized products.
Reduction: Involving reducing agents to yield reduced forms of the compound.
Substitution: Where specific functional groups are replaced by others under certain conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Like halogens or nucleophiles in the presence of catalysts.
Major Products: The reactions of “this compound” lead to the formation of various products depending on the reaction type and conditions. These products are often characterized by their unique physical and chemical properties.
Aplicaciones Científicas De Investigación
“MFCD04064558” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism by which “MFCD04064558” exerts its effects involves interactions with specific molecular targets and pathways. This includes:
Binding to receptors: Leading to activation or inhibition of biological pathways.
Enzyme modulation: Affecting the activity of enzymes involved in metabolic processes.
Signal transduction: Influencing cellular signaling pathways to elicit specific responses.
Comparación Con Compuestos Similares
Compound A: Shares a similar molecular structure but differs in specific functional groups.
Compound B: Exhibits similar reactivity but has different physical properties.
Compound C: Used in similar applications but has a distinct mechanism of action.
Uniqueness: “MFCD04064558” is unique due to its specific combination of molecular structure, reactivity, and applications. Its distinct properties make it valuable for targeted research and industrial applications.
This detailed article provides a comprehensive overview of “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[(4-bromophenoxy)methyl]-5-[3-(dimethylamino)propylamino]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-21(2)9-3-8-19-16-14(10-18)20-15(23-16)11-22-13-6-4-12(17)5-7-13/h4-7,19H,3,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCYPFVTTNDPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)COC2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














